5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride
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Overview
Description
5,6,7-Trimethoxy-1H-indole-2-carbonyl Chloride is a chemical compound belonging to the indole family, characterized by the presence of three methoxy groups at positions 5, 6, and 7 on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride typically involves the chlorination of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher efficiency and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-1H-indole-2-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include substituted indoles, alcohols, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6,7-Trimethoxy-1H-indole-2-carbonyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid: This compound is a precursor in the synthesis of 5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride and shares similar structural features.
Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate: Another related compound used in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
556038-52-9 |
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Molecular Formula |
C12H12ClNO4 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
5,6,7-trimethoxy-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C12H12ClNO4/c1-16-8-5-6-4-7(12(13)15)14-9(6)11(18-3)10(8)17-2/h4-5,14H,1-3H3 |
InChI Key |
ZTVNVZNWQKATRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)Cl)OC)OC |
Origin of Product |
United States |
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